Methyl N-Biotinyl-6-amino-2-naphthonate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
AB 1010 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AB 1010 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the effects of inhibiting specific targets.
Biology: Employed in cell culture studies to investigate the role of specific receptors and pathways in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, mastocytosis, and inflammatory diseases
Mechanism of Action
AB 1010 exerts its effects by selectively inhibiting the activity of the stem cell factor receptor, KIT, and other related receptors. This inhibition blocks the signaling pathways involved in cell proliferation, survival, and migration . The molecular targets of AB 1010 include KIT, platelet-derived growth factor receptors alpha and beta, Lyn, fibroblast growth factor receptor 3, and focal adhesion kinase .
Comparison with Similar Compounds
AB 1010 is unique in its selective inhibition of KIT and related receptors, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor that targets KIT but has a different binding mode and selectivity profile.
Sunitinib: Inhibits multiple tyrosine kinases, including KIT, but with a broader target range.
Dasatinib: Targets a wide range of tyrosine kinases, including KIT, but with different selectivity and potency
AB 1010’s unique selectivity and low toxicity profile make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQWDZIWLRSFRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400065 |
Source
|
Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041143-49-0 |
Source
|
Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.